![molecular formula C21H18BrFN2O4S B7714600 ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate, also known as EMA401, is a novel drug candidate that has shown potential in treating chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often resistant to conventional treatments. EMA401 targets the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways.
作用机制
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate acts by selectively blocking the AT2R, which is involved in pain signaling pathways. AT2R is expressed in sensory neurons and is upregulated in response to nerve injury, inflammation, and cancer. Activation of AT2R leads to the release of endogenous opioids, which can reduce pain. ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate blocks the activation of AT2R, thereby reducing pain signaling.
Biochemical and Physiological Effects:
ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate has been shown to be well-tolerated and safe in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with a half-life of approximately 7 hours in humans. ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate is metabolized in the liver and excreted in the urine. It does not interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
实验室实验的优点和局限性
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate is a promising drug candidate for the treatment of chronic pain. It has shown efficacy in preclinical and clinical studies and has a favorable safety profile. However, there are some limitations to using ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate in lab experiments. For example, it may not be effective in all types of chronic pain, and its mechanism of action may not be fully understood. Additionally, ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate may not be suitable for certain patient populations, such as those with liver or kidney disease.
未来方向
There are several future directions for research on ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and safety. Another area of research is the identification of biomarkers that can predict response to ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate, which could help personalize treatment for patients. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate and its potential use in combination with other pain therapies.
合成方法
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate can be synthesized using a multi-step process involving various chemical reactions. The starting material for the synthesis is piperazine, which is reacted with ethyl 4-chloroacetoacetate to form ethyl 4-(2-acetyl)piperazine-1-carboxylate. This intermediate is then reacted with 4-(3-methylphenylsulfamoyl)phenol to form ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate. The final product is obtained after purification by column chromatography.
科学研究应用
Ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate has been extensively studied for its potential use in treating chronic pain. It has been shown to be effective in reducing pain in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate has also been evaluated in clinical trials, where it has shown promising results in reducing pain intensity and improving quality of life in patients with chronic neuropathic pain.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-3-2-4-16(11-14)25-30(27,28)18-8-6-17(7-9-18)29-13-21(26)24-20-10-5-15(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVCKOVWBLKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

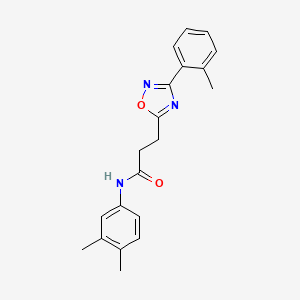
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)



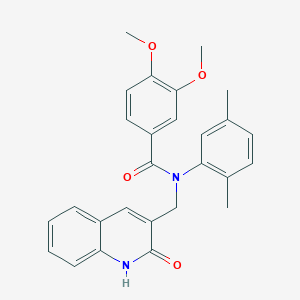
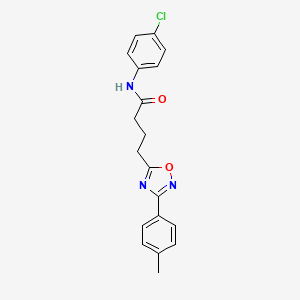

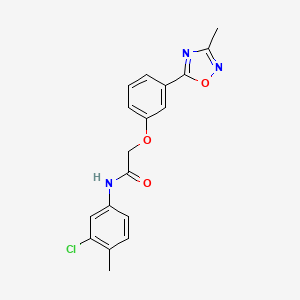

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)

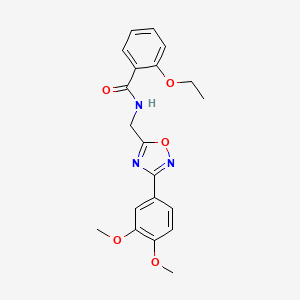
![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)